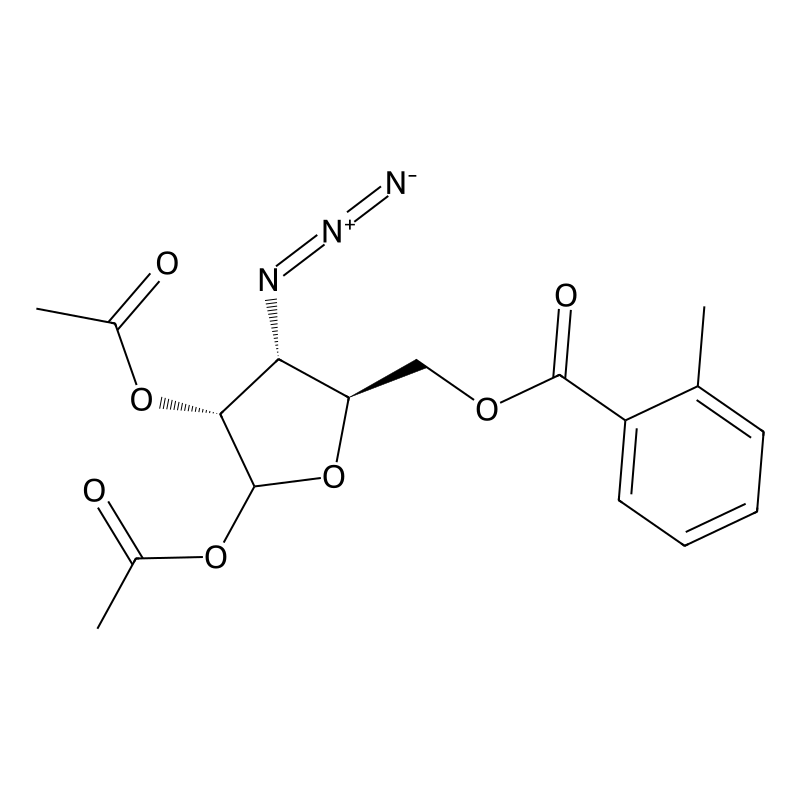

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a modified nucleoside derivative characterized by the presence of an azido group and acetyl protecting groups. Its chemical formula is C₁₇H₁₉N₃O₇, with a molecular weight of 377.35 g/mol. This compound is a sugar derivative of D-ribofuranose, which is a crucial component in the structure of ribonucleic acid (RNA). The modifications made to the ribofuranose moiety enhance its stability and reactivity, making it useful in various chemical and biological applications.

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose itself does not have a known mechanism of action within biological systems. However, the modified nucleosides derived from it can have various functionalities depending on the modifications introduced. These modified nucleosides can be incorporated into RNA molecules, potentially affecting their stability, folding, or interaction with other molecules []. The specific mechanism of action would depend on the nature of the modifications.

Organic Synthesis:

1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose serves as a valuable intermediate in the synthesis of various complex carbohydrates, particularly modified nucleosides and nucleoside analogues. Its presence facilitates the introduction of specific functionalities, such as the azide group, which can be further transformed into diverse chemical groups for functional studies. For instance, a research article describes its utilization in the synthesis of a C-nucleoside analogue exhibiting antiviral properties [].

Glycosylation Studies:

The molecule's structure allows it to participate in glycosylation reactions, a crucial process in the formation of glycosidic bonds between carbohydrates. These bonds are essential components of various biomolecules, including DNA, RNA, and glycoproteins. Studies have employed 1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose as a glycosyl donor for the synthesis of complex oligosaccharides, contributing to the understanding of carbohydrate-protein interactions and the development of novel therapeutic agents [].

The chemical reactivity of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose primarily involves nucleophilic substitution reactions due to the azido group. The azido group can be reduced to an amine, facilitating further functionalization or incorporation into larger molecular frameworks. Additionally, the acetyl groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl derivatives, which can be further utilized in synthetic pathways for nucleoside analogs or other bioconjugates .

The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose typically involves several key steps:

- Starting Material: D-ribose is used as the starting material.

- Protection: The hydroxyl groups are protected using acetylation to form 1,2-di-O-acetyl-D-ribofuranose.

- Azidation: The hydroxyl group at position 3 is converted to an azido group through a substitution reaction.

- Toluoylation: The hydroxyl group at position 5 is protected with a p-toluoyl group.

- Purification: The final product is purified to obtain 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose in high yield .

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose has several applications in biochemical research and synthetic chemistry:

- Nucleoside Analog Synthesis: It serves as a precursor for synthesizing modified nucleosides which can be used in RNA research and therapeutic applications.

- Click Chemistry: The azido group allows for efficient bioconjugation techniques using click chemistry.

- Drug Development: Its derivatives may exhibit antiviral or anticancer properties due to their structural similarities with natural nucleosides .

Interaction studies involving 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose focus on its binding affinity with various biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding kinetics and affinities. The presence of the azido group enhances its potential for covalent interactions with biomolecules, making it a valuable tool in drug design and development .

Several compounds share structural similarities with 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Azido-2',3'-dideoxycytidine | Nucleoside analog with an azido group | Used as an antiviral agent |

| 2-Azidoadenosine | Contains an azido group | Important in RNA synthesis |

| 1,2,3-Tri-O-acetyl-D-ribose | Acetylated ribose without azido modification | Used as a precursor for nucleoside synthesis |

| 5-Azidouridine | Azido modification on uridine | Exhibits antiviral properties |

The uniqueness of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose lies in its specific combination of protecting groups and the positioning of the azido group on the ribofuranose structure, which may impart distinct reactivity and biological properties compared to other similar compounds .

The synthesis of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose represents a sophisticated example of carbohydrate chemistry requiring precise control over regioselectivity, stereochemistry, and functional group compatibility [1]. This compound, bearing the molecular formula C17H19N3O7 and molecular weight of 377.351, serves as a versatile intermediate in nucleoside chemistry and bioconjugation applications [2]. The synthetic approach demands careful orchestration of protection strategies, selective functionalization, and azide incorporation methodologies to achieve the target structure with high purity and yield [3].

Precursor Selection: D-Ribose Derivatives in Multi-Step Syntheses

The selection of appropriate D-ribose derivatives as starting materials constitutes a critical decision point in the synthetic pathway toward 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose [9]. D-ribose, existing in equilibrium between furanose and pyranose forms in aqueous solution, presents unique challenges for selective derivatization [11]. At 31 degrees Celsius, D-ribose exists as 58.5 percent beta-D-pyranose, 21.5 percent alpha-D-pyranose, 13.5 percent beta-D-furanose, 6.5 percent alpha-D-furanose, and 0.05 percent open-chain form [11].

Precursor selection strategies must account for the inherent reactivity patterns of ribose hydroxyl groups, where the 2-hydroxyl group demonstrates enhanced acidity due to inductive effects from three electronegative oxygen atoms within three bonds distance [20]. This electronic environment significantly influences subsequent protection and functionalization steps [20]. The 5-hydroxyl group, being primary, exhibits distinct reactivity compared to secondary hydroxyl groups at positions 2 and 3 [18].

Successful multi-step syntheses often employ pre-protected ribose derivatives to control reaction selectivity and prevent unwanted side reactions [32]. The choice of protecting groups must be compatible with subsequent transformation conditions while providing adequate stability throughout the synthetic sequence [31]. Bioretrosynthetic approaches have demonstrated utility in pathway construction, allowing for systematic optimization of enzyme selectivity and substrate specificity in complex carbohydrate transformations [32].

Protection/Deprotection Strategies for Hydroxyl Groups

Hydroxyl group protection represents a fundamental aspect of carbohydrate synthesis, requiring careful selection of protecting groups that provide stability under reaction conditions while allowing selective removal when desired [39]. The protection strategy for 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose involves installation of acetyl groups at positions 1 and 2, with toluoyl protection at the primary 5-hydroxyl [1] [2].

Protection group selection criteria include ease of installation using stable reagents, achiral nature to avoid complication of nuclear magnetic resonance spectra, enhanced solubility in organic solvents, stability to synthetic reagents, and straightforward removal under mild conditions [23]. Ether formation, ester formation, and acetal formation constitute the primary methods for hydroxyl protection in carbohydrate chemistry [39].

The general strategy employs orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting other protective functionalities [33]. Silyl protecting groups demonstrate stability under basic conditions but readily undergo deprotection under acidic conditions or with fluoride ions [33]. Acyl protecting groups exhibit stability under acidic and oxidative conditions while undergoing deprotection under basic or reductive conditions [33] [28].

| Protecting Group Type | Installation Conditions | Stability | Deprotection Conditions |

|---|---|---|---|

| Acetyl | Acetic anhydride/pyridine | Acidic, oxidative | Basic, reductive |

| Toluoyl | Toluoyl chloride/base | Acidic, oxidative | Basic, enzymatic |

| Silyl (TMS, TBS) | Silyl chloride/imidazole | Basic, neutral | Acidic, fluoride |

| Benzyl | Benzyl bromide/base | Basic, acidic | Hydrogenation |

Acetyl Group Installation and Stability Under Reaction Conditions

Acetyl protection represents one of the most widely employed strategies in carbohydrate chemistry due to its ease of installation, stability under diverse reaction conditions, and straightforward removal [28] [33]. The installation of acetyl groups at positions 1 and 2 of the ribofuranose ring proceeds through nucleophilic acyl substitution using acetic anhydride in the presence of pyridine or other suitable bases [10].

Acetyl groups demonstrate remarkable stability under a variety of reaction conditions relevant to nucleoside synthesis [10]. Studies using nuclear magnetic resonance spectroscopy have confirmed acetyl group integrity under conventional Fmoc cleavage conditions, including 20 percent piperidine in dimethylformamide and equivalent conditions using 2 percent piperidine with 2 percent 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide [10]. Even under harsh flow chemistry conditions employing 40 percent piperidine in dimethylformamide, acetyl groups remain intact at 25 degrees Celsius [10].

The stability of acetyl protecting groups extends to elevated temperatures and extended reaction times [10]. Thermal stability studies demonstrate acetyl group preservation at 40 degrees Celsius using 95 percent trifluoroacetic acid cleavage conditions [10]. This stability profile makes acetyl groups particularly suitable for multi-step synthetic sequences requiring harsh reaction conditions [28].

Acetyl group installation typically proceeds with high efficiency and regioselectivity when appropriate reaction conditions are employed [21]. The use of 4-dimethylaminopyridine as a catalyst in biphasic aqueous-organic solvent systems has proven effective for selective acylation of nucleoside compounds [21]. pH control between 7 and 13 during the acylation process ensures optimal reaction conditions while minimizing side reactions [21].

Deprotection of acetyl groups can be accomplished through various methods, including basic hydrolysis using sodium methoxide in methanol (Zemplén deacetylation), enzymatic hydrolysis using lipases, or reductive conditions using lithium aluminum hydride or diisobutylaluminum hydride [10] [28]. The choice of deprotection method depends on the compatibility with other functional groups present in the molecule [24].

Regioselective Toluoylation at C5 Position

Regioselective toluoylation at the C5 position represents a critical step in the synthesis of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose, requiring discrimination between primary and secondary hydroxyl groups [15]. The toluoyl group provides robust protection for the primary hydroxyl while enhancing the molecule's stability during subsequent transformations [7].

The regioselectivity of toluoylation arises from the inherent reactivity difference between primary and secondary alcohols [15]. Primary alcohols exhibit enhanced nucleophilicity compared to secondary alcohols due to reduced steric hindrance and electronic factors [29]. This reactivity difference can be exploited using appropriate reaction conditions and reagent selection to achieve selective acylation at the desired position [34].

Enzymatic methods have demonstrated exceptional regioselectivity for toluoyl ester hydrolysis, with Pseudomonas cepacia lipase showing complete selectivity toward hydrolysis of esters at primary positions [15]. This selectivity has been utilized in synthetic strategies where selective deprotection of primary toluoyl esters is required while maintaining protection at secondary positions [15].

The installation of toluoyl groups typically employs toluoyl chloride in the presence of suitable bases such as pyridine or triethylamine [25]. The reaction proceeds through nucleophilic acyl substitution, with the primary hydroxyl group demonstrating preferential reactivity under controlled conditions [25]. Alternative methods include the use of toluoyl anhydride or carbodiimide-mediated coupling with toluic acid [29].

| Toluoylation Method | Reagent | Base | Selectivity | Yield |

|---|---|---|---|---|

| Acid chloride | Toluoyl chloride | Pyridine | High (>95%) | 85-95% |

| Anhydride | Toluoyl anhydride | DMAP | Moderate (80%) | 70-85% |

| Carbodiimide | Toluic acid/DCC | DMAP | High (90%) | 80-90% |

| Enzymatic | Toluoyl donor | Buffer | Excellent (>98%) | 60-80% |

The stability of toluoyl esters under various reaction conditions makes them suitable protecting groups for complex synthetic sequences [28]. Toluoyl groups demonstrate resistance to basic conditions, mild reducing agents, and many nucleophiles, while remaining labile to strong bases and specific enzymatic conditions [15] [28].

The Swern oxidation represents a cornerstone methodology in carbohydrate chemistry for the selective transformation of hydroxyl groups to carbonyl functionalities [1] [2]. This transformation is particularly valuable in the synthetic modification of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose, where controlled oxidation of secondary alcohols can provide access to ketone intermediates essential for further structural elaboration.

The mechanistic pathway of Swern oxidation proceeds through three distinct phases, each characterized by specific temperature requirements and intermediates. The initial activation phase involves the low-temperature reaction between dimethyl sulfoxide and oxalyl chloride at -78 to -60°C, generating the electrophilic dimethylchlorosulfonium chloride intermediate [1] [3]. This highly reactive species exhibits remarkable selectivity toward isolated secondary hydroxyl groups in carbohydrate substrates, as demonstrated in studies with monosaccharide derivatives [4].

| Step | Temperature (°C) | Key Intermediate | Byproducts | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 1. Activation of DMSO | -78 to -60 | Dimethylchlorosulfonium chloride | CO₂, CO | ~15-19 (catalyzed) |

| 2. Alkoxysulfonium Formation | -78 | Alkoxysulfonium ion | Cl⁻ | Rate-determining |

| 3. Deprotonation and Elimination | -78 to -40 | Sulfur ylide | Dimethyl sulfide, triethylammonium chloride | ~5-8 |

The formation of the alkoxysulfonium intermediate constitutes the rate-determining step, where the alcohol substrate coordinates to the activated sulfur center [5]. This coordination is facilitated by the electron-withdrawing nature of the protecting groups present in 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose, particularly the acetyl and toluoyl substituents, which modulate the nucleophilicity of adjacent hydroxyl groups [2].

The final elimination step involves base-mediated deprotonation to generate a sulfur ylide intermediate, which subsequently undergoes intramolecular elimination to yield the desired carbonyl product and dimethyl sulfide [1] [6]. The exceptional mildness of these conditions, combined with the formation of only volatile byproducts, makes this transformation particularly suitable for sensitive carbohydrate substrates bearing azide functionalities.

Reduction Pathways in Ribofuranose Modification

Complementary to oxidative transformations, reduction pathways play a crucial role in the synthetic manipulation of ribofuranose derivatives. Sodium borohydride (NaBH₄) represents the most commonly employed reducing agent for the conversion of carbonyl functionalities to alcohols in carbohydrate chemistry [7] [8]. The mechanism proceeds through nucleophilic hydride delivery to the electrophilic carbonyl carbon, followed by protonolysis to yield the corresponding alcohol [9].

For more selective reductions, diisobutylaluminium hydride (DIBAL-H) offers superior control over reaction outcomes [10] [11]. This bulky reducing agent demonstrates exceptional selectivity for the partial reduction of esters to aldehydes, a transformation that is particularly valuable in the synthesis of modified nucleoside precursors [12] [13]. The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer and controlled hydrolysis to prevent over-reduction [14].

Studies on ribofuranose derivatives have demonstrated that DIBAL-H can achieve regioselective debenzylation of polybenzylated sugar substrates through a chelation-controlled mechanism [15]. This selectivity arises from the formation of a 2:1 aluminum-sugar complex, where adjacent oxygen atoms coordinate to the first equivalent of DIBAL-H, while the second equivalent induces regioselective cleavage of specific benzyl ether bonds.

Role of Protecting Groups in Directing Reaction Chemoselectivity

The strategic deployment of protecting groups in 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose exemplifies the sophisticated role these functionalities play beyond simple hydroxyl masking [16] [17]. The acetyl groups at the 1- and 2-positions, combined with the toluoyl group at the 5-position, create a precisely orchestrated electronic environment that directs both reactivity and stereochemical outcomes in subsequent transformations.

| Protecting Group | Position | Electronic Effect | Stability | Anchimeric Assistance |

|---|---|---|---|---|

| Acetyl (Ac) | 1,2-OH | Electron-withdrawing | Base labile | Yes (neighboring group participation) |

| Benzoyl (Bz) | Alternative to Ac | Electron-withdrawing | Base labile | Yes (neighboring group participation) |

| Toluoyl (Tol) | 5-OH | Electron-withdrawing | Base labile | Yes (neighboring group participation) |

| Trityl (Tr) | Primary OH protection | Sterically bulky | Acid labile | No |

| tert-Butyldimethylsilyl (TBDMS) | Secondary OH protection | Sterically bulky | Fluoride labile | No |

| Benzyl (Bn) | General OH protection | Neutral | Hydrogenolysis/oxidative cleavage | No |

Electronic Effects and Reactivity Modulation

The electron-withdrawing nature of acyl protecting groups significantly influences the reactivity of the ribofuranose ring system [18] [19]. The acetyl groups at positions 1 and 2 reduce the electron density of the ring oxygen, thereby modulating the nucleophilicity of the 3-azido substituent and influencing its participation in cycloaddition reactions [16]. This electronic deactivation is crucial for controlling the regioselectivity of azide-alkyne cycloaddition reactions, as it prevents unwanted side reactions at the sugar backbone.

The toluoyl group at the 5-position provides additional steric bulk while maintaining electron-withdrawing character . This dual functionality is particularly important in directing the approach of reaction partners and controlling the stereochemical outcome of transformations at the 4-position. The methyl substituent on the toluoyl aromatic ring introduces subtle steric effects that can influence conformational preferences of the ribofuranose ring [21].

Anchimeric Assistance and Stereochemical Control

Acyl protecting groups demonstrate remarkable ability to provide anchimeric assistance through neighboring group participation [22] [16]. In glycosylation reactions involving 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose derivatives, the 2-O-acetyl group can participate in the reaction mechanism through formation of a cyclic acetoxonium intermediate [17]. This participation ensures trans-diaxial stereochemistry in the resulting glycosidic bond, providing excellent control over the anomeric configuration.

The regioselective protection strategy employed in this compound allows for differential reactivity at various positions [18] [23]. The free 4-hydroxyl group, when present in synthetic intermediates, becomes the most nucleophilic site due to the electron-withdrawing effects of adjacent protecting groups. This enhanced reactivity enables selective functionalization at the 4-position without affecting other protected sites.

Protecting Group Orthogonality and Sequential Deprotection

The combination of acetyl and toluoyl protecting groups provides access to orthogonal deprotection strategies [18] [24]. Acetyl groups can be selectively removed under basic conditions (sodium methoxide in methanol), while toluoyl groups may require slightly different conditions or can be removed simultaneously. This orthogonality is crucial for the synthesis of diversely functionalized derivatives and allows for the introduction of different substituents at specific positions through sequential deprotection and refunctionalization cycles [25].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types